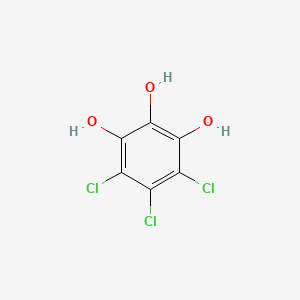

Trichloropyrogallol

Description

Trichloropyrogallol (C₆HCl₃(OH)₃) is a chlorinated derivative of pyrogallol (1,2,3-trihydroxybenzene), formed via the chlorination of gallic acid or related phenolic compounds . It is characterized by three chlorine atoms substituted on the aromatic ring, which significantly alters its chemical reactivity compared to non-chlorinated analogs. This compound is notable for its role in oxidation-reduction reactions, particularly in forming chlorinated quinones and participating in secondary oxidation processes . Its synthesis involves controlled chlorination under acidic conditions, yielding a product with distinct crystallographic and reactive properties .

Properties

CAS No. |

56961-21-8 |

|---|---|

Molecular Formula |

C6H3Cl3O3 |

Molecular Weight |

229.4 g/mol |

IUPAC Name |

4,5,6-trichlorobenzene-1,2,3-triol |

InChI |

InChI=1S/C6H3Cl3O3/c7-1-2(8)4(10)6(12)5(11)3(1)9/h10-12H |

InChI Key |

CJQALGPVJPPULG-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1O)Cl)Cl)Cl)O)O |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyrogallol Using Hypochlorite at Alkaline pH

One of the classical and efficient methods for preparing this compound involves the chlorination of pyrogallol using sodium hypochlorite under alkaline conditions (pH ~12). This method was detailed by Thorn and Puri in 1954 and remains a benchmark for laboratory synthesis.

-

- Pyrogallol is dissolved in water.

- Sodium hypochlorite is added in a molar ratio of approximately 3:1 (hypochlorite to pyrogallol).

- The reaction is maintained at pH 12, typically buffered with sodium hydroxide rather than borate buffers to avoid contamination.

- The chlorination proceeds at room temperature (~25°C) over a period of hours.

- The progress is monitored by iodometric titration of residual hypochlorite.

- The product, this compound monohydrate, precipitates from the reaction mixture.

-

- Yields of approximately 72% have been reported.

- Borate buffers introduce boric acid contamination; thus, sodium hydroxide buffers are preferred.

- Attempts to isolate triacetate derivatives directly from the alkaline solution failed, indicating the need for post-synthesis modifications if acetylation is desired.

-

- The initial action of hypochlorite is halogenation rather than oxidation.

- The reaction is sensitive to pH and molar ratios of reagents.

- The reaction kinetics show rapid consumption of hypochlorite within hours.

| Parameter | Condition/Value |

|---|---|

| Pyrogallol concentration | ~0.00083 mole in 25 mL water |

| Hypochlorite molar ratio | ~3:1 (hypochlorite:pyrogallol) |

| pH | ~12 (alkaline) |

| Temperature | 25°C |

| Reaction time | Several hours (up to 9 hours monitored) |

| Yield | ~72% |

Chlorination Using Sulfuryl Chloride in Organic Solvent

An alternative chlorination method involves the use of sulfuryl chloride (SO2Cl2) in an organic solvent such as dichloromethane at room temperature.

-

- Pyrogallol or related phenolic compounds are dissolved in dichloromethane.

- Sulfuryl chloride is added dropwise under stirring.

- The reaction mixture is allowed to stand for approximately 30 minutes.

- The product crystallizes directly from the reaction mixture.

- Recrystallization from acetic acid enhances purity.

-

- This method allows for selective chlorination.

- The product can be obtained free from minor impurities by converting to tri-O-acetate derivatives and subsequent hydrolysis.

Notes :

- This method is more suitable for related chlorinated phenols such as chloroguaiacols and chloroveratroles but can be adapted for this compound derivatives.

- The reaction conditions are mild and avoid aqueous alkaline media.

Preparation via Trichlorophloroglucinol Tri-n- or Tri-i-propyl Ether Intermediates

A patented industrially relevant synthetic route involves the preparation of trichlorophloroglucinol derivatives (structurally related to this compound) via ether intermediates, followed by hydrolysis to yield the free phenol.

-

Formation of Tri-propyl Ether :

- Hexachlorobenzene is reacted with sodium i-propylate or n-propylate in dimethylformamide at elevated temperatures (140–150°C).

- The reaction proceeds overnight, producing trichlorophloroglucinol tri-propyl ether.

- Yields of up to 87% based on hexachlorobenzene content have been reported.

Hydrolysis to Trichlorophloroglucinol :

- The tri-propyl ether is dissolved in 90% acetic acid.

- Hydrogen chloride gas is introduced under pressure (~5 bar) at 100°C for 3 hours in an autoclave.

- The mixture is diluted with water, and trichlorophloroglucinol is isolated by filtration.

- Yields of 96–97% have been achieved.

-

- Tri-propyl ether can also be hydrolyzed using hydrochloric acid and acetic anhydride reflux conditions.

- This method yields about 79% trichlorophloroglucinol.

-

- Dechlorination of tri-propyl ethers under reflux with sodium in isopropanol yields phloroglucinol tri-propyl ethers with high yields (~97–98%).

- Further acid treatment can yield phloroglucinol dihydrate.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ether formation | Hexachlorobenzene + Na i-propylate, DMF, 140–150°C overnight | 87 | High temperature, solvent DMF |

| Hydrolysis (HCl gas, acetic acid) | 90% Acetic acid, HCl gas, 100°C, 3 h, 5 bar | 96–97 | Autoclave required |

| Hydrolysis (HCl + acetic anhydride) | Reflux with HCl and acetic anhydride | 79 | Alternative hydrolysis |

| Dechlorination | Na in isopropanol, reflux | 97–98 | Produces phloroglucinol ethers |

Source: GB Patent GB2031887A, 1998

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hypochlorite chlorination | Sodium hypochlorite, NaOH | pH 12, 25°C, aqueous | ~72 | Simple, aqueous medium | Boric acid contamination if borate buffers used; moderate yield |

| Sulfuryl chloride chlorination | Sulfuryl chloride, CH2Cl2 | Room temp, organic solvent | Not specified | Mild conditions, selective chlorination | More suitable for related compounds; solvent handling required |

| Tri-propyl ether intermediate | Hexachlorobenzene, Na-propylate, DMF | 140–150°C, hydrolysis with HCl/acetic acid | 79–97 | High yield, industrial scale potential | Requires high temperature and pressure equipment |

Analytical and Monitoring Techniques

- Iodometric Titration : Used to monitor hypochlorite consumption during chlorination reactions.

- Recrystallization : Employed to purify the product, often from acetic acid or methanol.

- Spectroscopic Analysis : Mass spectrometry and gas chromatography are used to confirm product identity and purity, especially for derivatives.

- pH Control : Critical in hypochlorite chlorination to favor halogenation over oxidation.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trichlorobenzene-1,2,3-triol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated quinones.

Reduction: Reduction reactions can lead to the formation of partially dechlorinated products.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

Oxidation: Chlorinated quinones.

Reduction: Partially dechlorinated benzene derivatives.

Substitution: Hydroxylated or aminated benzene derivatives.

Scientific Research Applications

4,5,6-Trichlorobenzene-1,2,3-triol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4,5,6-trichlorobenzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Functional Contrasts

- Hydroxyl Group Count: Dichlorophenol has two hydroxyl groups, reducing its capacity for complex redox reactions compared to trichloropyrogallol.

- Industrial Use: Dichlorophenol is utilized as a disinfectant, whereas this compound’s applications are more niche, focusing on specialized organic syntheses .

Comparison with Quinone Derivatives

2-Nitro-5-acetamido-3:6-dihydroxybenzene-quinone

- Reactivity: This quinone derivative, formed via oxidation of nitroacetamido-quinol, shares this compound’s propensity for redox activity but lacks chlorine substituents, leading to lower electrophilicity .

- Stability: this compound dimethyl ether oxidizes to a stable hydroxylactone (m.p. 187.4–187.8°C) , whereas nitroquinones decompose at lower temperatures (e.g., 164°C) .

Data Tables

Table 1. Physicochemical Properties

Research Findings and Implications

- Oxidative Applications: this compound’s ability to generate nascent chlorine distinguishes it from other chlorophenols, making it valuable in synthesizing chlorinated aromatic compounds .

- Toxicity Gaps: While trichlorophenol’s hazards are well-documented , this compound requires further toxicological evaluation despite structural similarities.

- Industrial Relevance: The compound’s niche applications in organic synthesis contrast with the broader industrial use of trichlorophenol, highlighting functional divergence among chlorinated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.